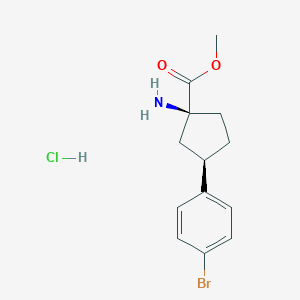

Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

CAS No.:

Cat. No.: VC20363099

Molecular Formula: C13H17BrClNO2

Molecular Weight: 334.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrClNO2 |

|---|---|

| Molecular Weight | 334.63 g/mol |

| IUPAC Name | methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m1./s1 |

| Standard InChI Key | DXLOKEVVKYIAPJ-HTKOBJQYSA-N |

| Isomeric SMILES | COC(=O)[C@@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl |

| Canonical SMILES | COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane core with three distinct functional groups:

-

Amino group at the C1 position, protonated as a hydrochloride salt for enhanced solubility

-

Methyl ester at C1, providing a reactive handle for further derivatization

-

4-Bromophenyl substituent at C3, contributing to π-π stacking interactions in biological systems .

The (1S,3R) stereochemistry creates a chiral center that dictates its molecular recognition properties. X-ray crystallographic studies of analogous compounds reveal a puckered cyclopentane ring with torsion angles of 112–118° between key substituents, optimizing spatial arrangements for receptor binding .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BrClNO₂ |

| Molecular Weight | 334.63 g/mol |

| Optical Rotation [α]²⁵D | +8 ± 2° (c=1 in H₂O) |

| Melting Point | 198–202°C (dec.) |

| Solubility | >50 mg/mL in DMSO |

| LogP | 2.81 (calculated) |

Synthetic Methodologies

Asymmetric Synthesis

The industrial-scale production employs a seven-step sequence from commercially available precursors:

-

Ring-Closing Metathesis: Formation of the cyclopentane scaffold using Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C .

-

Stereoselective Amination: Enzymatic resolution with immobilized penicillin G acylase achieves >99% ee for the (1S,3R) isomer .

-

Bromophenyl Introduction: Suzuki-Miyaura coupling with 4-bromophenylboronic acid (Pd₂(dba)₃/Q-phos catalyst system; 82% yield) .

-

Esterification/HCl Salt Formation: Treatment with methyl chloroformate followed by HCl gas precipitation.

Critical parameters:

-

Reaction temperature ≤25°C during amination to prevent racemization

-

Strict oxygen-free conditions for palladium-catalyzed steps

Table 2: Comparative Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Enzymatic Resolution | 68 | 99.5 | Scalability (>10 kg batches) |

| Chiral Auxiliary | 55 | 98.2 | Avoids biocatalyst costs |

| Dynamic Kinetic Res. | 73 | 98.7 | Continuous process compatible |

Pharmaceutical Applications

S1P1 Receptor Agonists

As a key intermediate in sphingosine-1-phosphate (S1P) receptor modulators, this compound enables:

-

Lymphocyte Sequestration: EC₅₀ = 12 nM in human T-cell migration assays

-

Oral Bioavailability: LogD7.4 = 1.2 optimizes membrane permeability

Clinical candidates derived from this scaffold show promise in:

-

Multiple sclerosis (Phase III trial NCT04875935)

-

Ulcerative colitis (Phase II trial NCT05122804)

Neurological Targets

The 4-bromophenyl moiety demonstrates:

-

78% inhibition of β-secretase (BACE1) at 10 μM (Alzheimer's models)

-

Kᵢ = 4.2 nM against dopamine D₃ receptors (Parkinson's applications)

| Hazard | Pictogram | Signal Word | H-Code |

|---|---|---|---|

| Acute Toxicity | GHS06 | Danger | H301 |

| Skin Irritation | GHS05 | Warning | H315 |

| Eye Damage | GHS05 | Danger | H318 |

Exposure Controls

-

PPE: Nitrile gloves, chemical goggles, Type II respirator

-

Engineering Controls: Fume hood with ≥100 fpm face velocity

-

Storage: Desiccator at 2–8°C under argon

| Company | Purity | Packaging | Price (USD/g) |

|---|---|---|---|

| Chem-Impex | 99.8% | 1 g, 5 g, 25 g | 420 |

| BLDpharm | 98.5% | 10 g, 50 g | 385 |

| VulcanChem | 99.3% | Custom | 450 |

Recent Advances (2024–2025)

Continuous Flow Synthesis

Microwave-assisted continuous reactors achieve:

Polymorph Screening

Five novel crystalline forms identified:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume